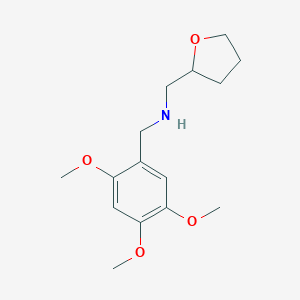
(Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an amine derivative with a tetrahydrofuran (THF) group and a trimethoxybenzyl group . Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . The trimethoxybenzyl group consists of a benzene ring substituted with three methoxy groups and one methyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds have been synthesized from tetrahydrofurfuryl alcohol, using (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a tetrahydrofuran ring attached to a benzene ring via a methylene bridge. The benzene ring would have three methoxy groups attached, and the nitrogen of the amine group would be bonded to the methylene bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, similar compounds like (Tetrahydrofuran-2-yl)methyl propionate have a molecular weight of 158.2 .Applications De Recherche Scientifique
Arylmethylidenefuranones and Reactions with Nucleophiles
Arylmethylidenefuranones, closely related to furan derivatives, undergo reactions with various nucleophiles, leading to the formation of a wide range of compounds. These reactions are influenced by the structure of the reagents, the strength of the nucleophilic agent, and the reaction conditions. The products include amides, pyrrolones, benzofurans, and several other cyclic and acyclic compounds, demonstrating the versatility of furan derivatives in synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).
Bioactive Furan-Substituted Nucleobases and Nucleosides
Furan and thiophene rings are significant in the design of bioactive molecules, particularly in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides. These furan derivatives have shown promise in optimizing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This review showcases the importance of furan derivatives in drug design, highlighting various compounds and their modifications to enhance biological activity (Ostrowski, 2022).
Conversion of Biomass to Furan Derivatives
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are pivotal in converting biomass into valuable chemical feedstocks. These conversions offer sustainable alternatives to non-renewable hydrocarbon sources, underlining the role of furan derivatives in green chemistry and materials science. The review discusses the synthesis of HMF from plant feedstocks and its potential applications in producing polymers, fuels, and various chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).
Functionalization of Central Nervous System Acting Drugs
Furan derivatives are explored for their potential in synthesizing compounds with central nervous system (CNS) activity. Heterocycles containing furan, among other functional groups, are considered promising lead molecules for developing new CNS drugs, indicating the therapeutic potential of furan derivatives in addressing various neurological disorders (Saganuwan, 2017).
Advanced Oxidation Processes for Degradation
Nitrogen-containing compounds, including amines and azo dyes, pose environmental and health risks. Advanced Oxidation Processes (AOPs) show effectiveness in degrading these recalcitrant compounds. Research on the degradation of nitrogen-containing compounds can offer insights into the environmental applications of furan derivatives for removing hazardous substances from water and soil (Bhat & Gogate, 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(oxolan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-17-13-8-15(19-3)14(18-2)7-11(13)9-16-10-12-5-4-6-20-12/h7-8,12,16H,4-6,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCKCCGTEIJZMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2CCCO2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(m-Tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B510440.png)
![ethyl 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B510442.png)
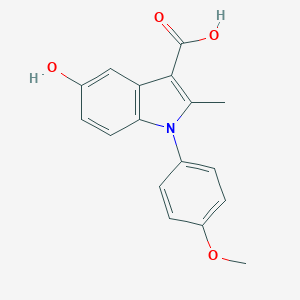
![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B510445.png)
![2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile](/img/structure/B510449.png)
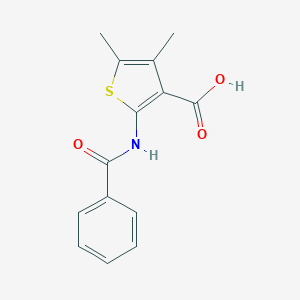
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B510459.png)
![N-[2-(1-Piperidinylcarbonyl)phenyl]benzamide](/img/structure/B510461.png)

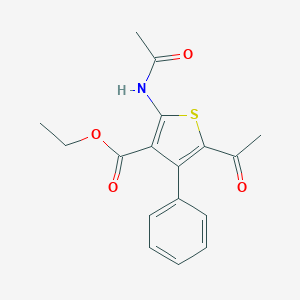
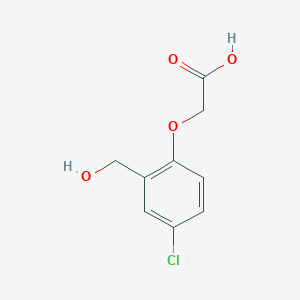
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B510480.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B510483.png)
![4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B510496.png)